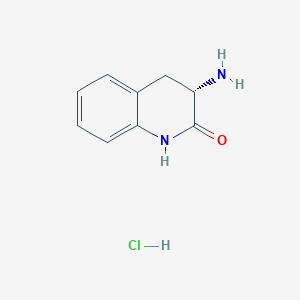

(S)-3-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride

Description

(S)-3-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride is a chiral dihydroquinoline derivative with the molecular formula C₉H₁₁ClN₂O (average mass: 198.65 g/mol) and CAS number 35849-31-1 . The compound features a stereogenic center at the C3 position, with the (S)-enantiomer being specifically synthesized for applications in drug discovery and asymmetric catalysis . Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmacological studies. Key physicochemical properties include a purity of ≥95%, storage under inert atmosphere at 2–8°C, and hazards related to flammability (H228), skin irritation (H315), and eye irritation (H319) .

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3S)-3-amino-3,4-dihydro-1H-quinolin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O.ClH/c10-7-5-6-3-1-2-4-8(6)11-9(7)12;/h1-4,7H,5,10H2,(H,11,12);1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKOGJVZTZMRXRG-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC2=CC=CC=C21)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C(=O)NC2=CC=CC=C21)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10726688 | |

| Record name | (3S)-3-Amino-3,4-dihydroquinolin-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10726688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35987-81-6 | |

| Record name | 2(1H)-Quinolinone, 3-amino-3,4-dihydro-, hydrochloride (1:1), (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35987-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-Amino-3,4-dihydroquinolin-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10726688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with suitable carbonyl compounds, followed by cyclization and subsequent reduction to yield the desired quinolinone structure. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

Reduction: Reduction reactions can yield dihydroquinolinone derivatives.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinolinone derivatives, each with unique functional groups that can be further modified for specific applications.

Scientific Research Applications

Medicinal Chemistry

(S)-3-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity against a range of diseases.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit promising anticancer properties. For instance, modifications to the quinolinone core have been shown to improve efficacy against specific cancer cell lines. A study highlighted that certain derivatives were able to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .

Organic Synthesis

The compound acts as an intermediate in the synthesis of more complex organic molecules. Its unique structure facilitates the development of novel compounds with desired chemical properties.

Synthetic Pathways

A common synthetic route involves the cyclization of 2-aminobenzylamine with ethyl acetoacetate under acidic conditions. This reaction leads to the formation of the quinoline ring, which is essential for further modifications.

Biological Studies

Researchers are actively investigating the biological activities of this compound to understand its therapeutic potential.

Enzyme Inhibition

Studies indicate that this compound may act as an inhibitor for various enzymes, including kinases involved in critical cellular processes. For example, it has been explored for its potential to inhibit JAK kinases, which play a role in autoimmune diseases like rheumatoid arthritis.

Industrial Applications

Beyond medicinal uses, this compound is also being explored for its applications in industrial chemistry, including the development of dyes and pigments due to its structural properties.

Data Tables

| Application Area | Description | Example Compounds |

|---|---|---|

| Medicinal Chemistry | Building block for pharmaceuticals | Anticancer agents derived from quinolinone structures |

| Organic Synthesis | Intermediate for complex organic compounds | Synthesis pathways involving cyclization reactions |

| Biological Studies | Investigating enzyme inhibition and therapeutic effects | Inhibition of JAK kinases in autoimmune disease models |

| Industrial Applications | Development of dyes and pigments | Use in chemical processes for pigment synthesis |

Mechanism of Action

The mechanism of action of (S)-3-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer properties.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The 3,4-dihydroquinolin-2(1H)-one scaffold is common among analogs, but substituents at positions C3, C4, and N1 critically influence biological activity and pharmacokinetics. Below is a comparative analysis:

Physicochemical Properties

| Property | Target Compound | CHNQD-00603 | Compound 26 | Carteolol Precursor |

|---|---|---|---|---|

| Molecular Weight | 198.65 g/mol | ~350 g/mol* | ~330 g/mol* | ~300 g/mol* |

| Solubility | High (HCl salt) | Moderate | Low | Moderate |

| logP (Predicted) | 1.2–1.5 | 2.8–3.2 | 2.5–3.0 | 1.8–2.2 |

| Stereochemistry | (S)-enantiomer | Racemic | Not reported | Racemic |

*Estimated based on structural analogs.

Key Differentiators and Research Implications

Stereochemistry : The (S)-configuration of the target compound may offer superior receptor selectivity compared to racemic analogs .

Substituent Effects: Amino groups at C3 (target) vs. methoxy/hydroxyl (CHNQD-00603) alter electronic properties and binding affinities.

Safety Profile: The hydrochloride salt form reduces volatility compared to non-salt analogs, though flammability remains a concern .

Biological Activity

(S)-3-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride, a chiral compound belonging to the quinoline family, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of current literature.

Chemical Structure and Properties

The molecular structure of this compound features a dihydroquinoline core with an amino group at the 3-position and a carbonyl group at the 2-position. The hydrochloride salt form enhances its solubility, making it suitable for biological assays and therapeutic applications.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, effectively neutralizing free radicals and protecting cells from oxidative stress. This activity is crucial for preventing cellular damage and may play a role in neuroprotective strategies.

2. Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties, demonstrating efficacy against various bacterial strains. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

3. Inhibition of Nitric Oxide Synthase (NOS)

A key area of investigation is the compound's role as an inhibitor of nitric oxide synthase (NOS), particularly the neuronal isoform (nNOS). Studies have shown that certain derivatives of this compound can selectively inhibit nNOS, which is implicated in neuropathic pain and other conditions . For instance, a derivative demonstrated potent inhibition with an IC50 value of 93 nM .

The biological effects of this compound are often dose-dependent and influenced by specific cellular contexts. Interaction studies have focused on its binding affinity to various biological targets, elucidating its pharmacokinetics and pharmacodynamics. The compound's functional groups facilitate key reactions essential for modifying its biological activity or synthesizing analogs with improved profiles.

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of this compound in a rat model of neuropathic pain. The compound was administered intraperitoneally at a dose of 30 mg/kg, showing significant reversal of thermal hyperalgesia and reduced allodynia in treated rats .

Case Study 2: Alzheimer’s Disease Models

Another investigation explored the potential of this compound as a dual-target inhibitor for cholinesterases (ChEs) and monoamine oxidases (MAOs), both critical in Alzheimer’s disease treatment. The most promising derivative exhibited IC50 values indicating potent inhibition against both hAChE and MAO-B .

Research Findings Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-3-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via catalytic hydrogenation of nitro precursors or reductive amination. For example, nitro-substituted dihydroquinolinones (e.g., 6-nitro-3,4-dihydroquinolin-2(1H)-one) are reduced using Pd/C (5-10% wt) under H₂ (1-3 atm) in ethanol at 25-50°C for 24-48 hours . Key parameters:

- Solvent : Ethanol or methanol for solubility and inertness.

- Catalyst loading : Higher Pd/C ratios (10%) improve reduction efficiency but may require post-reaction filtration to remove residues.

- Temperature : Elevated temperatures (>40°C) accelerate reaction but risk side reactions (e.g., over-reduction).

- Purification : Biotage flash chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) yields >95% purity .

Q. How can researchers validate the enantiomeric purity of this compound?

- Methodological Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and mobile phase (hexane/isopropanol 80:20 + 0.1% trifluoroacetic acid). Retention time comparison against the (R)-enantiomer confirms enantiopurity. Optical rotation ([α]D²⁵) should align with literature values (e.g., +15° to +20° for the (S)-form) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Avoid inhalation by using fume hoods .

- Spill Management : Absorb spills with inert material (e.g., vermiculite), collect in sealed containers, and dispose via hazardous waste channels. Avoid aqueous rinses to prevent environmental release .

- Storage : Store at 2-8°C in airtight, light-protected containers with desiccants to prevent hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs targeting neuronal nitric oxide synthase (nNOS)?

- Methodological Answer :

- Core Modifications : Introduce substituents at the 6-position (e.g., fluoro, amino) to enhance binding to nNOS’s heme domain. For example, 6-fluoro analogs show 10-fold selectivity over endothelial NOS (eNOS) .

- Linker Optimization : Replace the 3-aminopropyl group with pyrrolidine or dimethylaminoethyl chains to improve blood-brain barrier permeability. Compound (S)-35 (a 3-carbon linker analog) demonstrated oral efficacy in rat neuropathic pain models .

- Biological Assays : Measure IC₅₀ via fluorometric assays using L-arginine conversion to L-citrulline in nNOS-expressing cell lysates .

Q. What analytical strategies resolve contradictions in spectroscopic data for dihydroquinolinone derivatives?

- Methodological Answer :

- NMR Discrepancies : For ambiguous ¹H-NMR signals (e.g., overlapping aromatic protons), use 2D-COSY or HSQC to assign coupling patterns and verify substituent positions .

- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 214.05 [M+H]⁺ for the hydrochloride) confirms molecular integrity. Isotopic pattern analysis distinguishes from des-chloro impurities .

- X-ray Crystallography : Resolve stereochemical ambiguities by co-crystallizing with chiral acids (e.g., tartaric acid) .

Q. How do environmental factors (pH, temperature) influence the stability of this compound in aqueous solutions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies (40°C, 75% RH) in buffers (pH 1-10). Hydrochloride salts are stable at pH 4-6 but hydrolyze above pH 7, forming quinolinone byproducts .

- Thermal Degradation : TGA/DSC analysis shows decomposition onset at 180°C. Store lyophilized samples at -20°C to prevent hygroscopic degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.